3,3'-Carbonylbis(7-diethylaminocoumarin)
Overview
Description
3,3’-Carbonylbis(7-diethylaminocoumarin) is a chemical compound with the molecular formula C27H28N2O5 and a molecular weight of 460.52 g/mol . It is known for its yellow to orange crystalline powder form and is primarily used in research applications . The compound is also referred to by its IUPAC name, 7-(diethylamino)-3-[7-(diethylamino)-2-oxochromene-3-carbonyl]chromen-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Carbonylbis(7-diethylaminocoumarin) typically involves the reaction of 7-diethylaminocoumarin with a carbonylating agent. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction . The product is then purified through crystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 3,3’-Carbonylbis(7-diethylaminocoumarin) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3’-Carbonylbis(7-diethylaminocoumarin) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the carbonyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized coumarin derivatives, while reduction can produce reduced carbonyl compounds.
Scientific Research Applications
3,3’-Carbonylbis(7-diethylaminocoumarin) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for cell imaging and analysis.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of optical materials and sensors.
Mechanism of Action
The mechanism of action of 3,3’-Carbonylbis(7-diethylaminocoumarin) involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful in fluorescence-based applications. The molecular targets and pathways involved include interactions with cellular components and biomolecules, allowing for detailed imaging and analysis.
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)coumarin-3-carbonyl azide: Another coumarin derivative used in similar applications.
7-Diethylaminocoumarin: A simpler coumarin compound with similar fluorescent properties.
Uniqueness
3,3’-Carbonylbis(7-diethylaminocoumarin) is unique due to its specific structure, which provides distinct fluorescent characteristics and makes it particularly useful in advanced imaging techniques. Its dual diethylamino groups enhance its solubility and fluorescence efficiency compared to simpler coumarin derivatives.
Properties
IUPAC Name |
7-(diethylamino)-3-[7-(diethylamino)-2-oxochromene-3-carbonyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-5-28(6-2)19-11-9-17-13-21(26(31)33-23(17)15-19)25(30)22-14-18-10-12-20(29(7-3)8-4)16-24(18)34-27(22)32/h9-16H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANIRTQDABNCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)N(CC)CC)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069799 | |
Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63226-13-1 | |
Record name | 3,3′-Carbonylbis(7-diethylaminocoumarin) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63226-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis(7-(diethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063226131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Carbonylbis(7-diethylaminocoumarin) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3,3'-Carbonylbis(7-diethylaminocoumarin) (KCD) in the provided research papers?
A1: KCD consistently appears as a key component of the photoinitiating system in the fabrication of holographic gratings, specifically within Holographic Polymer Dispersed Liquid Crystals (H-PDLCs). [, , , , , , , , ]
Q2: How does KCD contribute to the formation of holographic gratings?
A2: KCD, often coupled with diphenyliodonium hexafluorophosphate, acts as a photoinitiator when exposed to visible laser light (e.g., λ = 532 nm from Nd:YAG laser). This initiates the polymerization of acrylates and epoxides, essential components in creating the periodic structure of the holographic grating. [, , , , , , ]
Q3: Is KCD always used in its pure form for holographic grating fabrication?
A3: No, researchers have explored combining KCD with N-phenylglycine (NPG) to form a "photoinitibitor" system. This system exhibits both initiation and inhibition functions, enabling fine-tuning of the photopolymerization process, leading to improved diffraction efficiency and control over H-PDLC morphology. [, , ]
Q4: What advantages does the KCD/NPG photoinitibitor system offer in H-PDLC fabrication?
A4: The simultaneous initiation and inhibition effects of the KCD/NPG system allow for:
- Enhanced Diffraction Efficiency: By controlling the polymerization kinetics and promoting phase separation, this system facilitates the creation of H-PDLCs with significantly higher diffraction efficiencies. [, ]
- Tailored Morphology: The photoinitibitor system allows for the formation of specific H-PDLC morphologies, such as scaffolding structures, which are beneficial for certain applications. []
- Lower Driving Voltages: The optimized morphology and phase separation achieved with the KCD/NPG system can lead to H-PDLCs with lower critical driving voltages. []
Q5: Beyond H-PDLCs, are there other applications of KCD mentioned in the research?
A5: Yes, KCD is also shown to be effective in initiating the visible light polymerization of acrylates within poly(methyl methacrylate) (PMMA) films. This suggests its potential use in various photopolymerization applications beyond holographic materials. []
Q6: Does the concentration of KCD influence the properties of the final holographic material?
A6: Yes, research indicates that the concentration of KCD significantly impacts the polymerization rate, monomer conversion, and gelation time, ultimately influencing the morphology, diffraction efficiency, and driving voltage of the H-PDLC. []
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